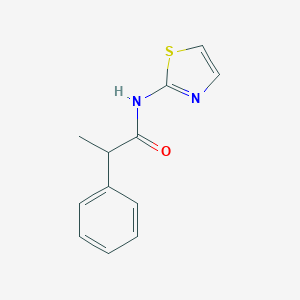![molecular formula C19H14ClN3O3 B258272 N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family, which is known for its diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. Specifically, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the modulation of immune function. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide in lab experiments is its high potency and specificity, which allows for the precise modulation of various signaling pathways. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide, including the investigation of its potential applications in the treatment of various diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, future research could focus on the development of novel derivatives of N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide with improved pharmacological properties and specificity.
Métodos De Síntesis
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuropharmacology, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been studied for its immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
|---|---|
Fórmula molecular |
C19H14ClN3O3 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-12(24)21-17-11-16(18(25)13-7-9-14(20)10-8-13)22-23(19(17)26)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) |
Clave InChI |
AKUDAJGYCAEUEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=NN(C1=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)NC1=CC(=NN(C1=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
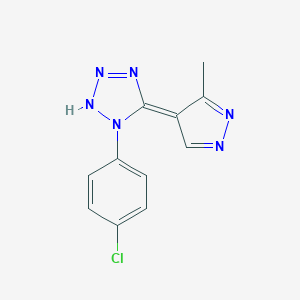

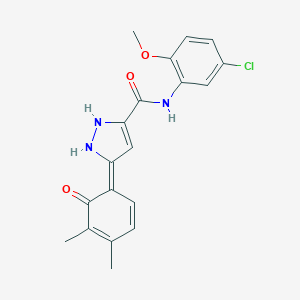

![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
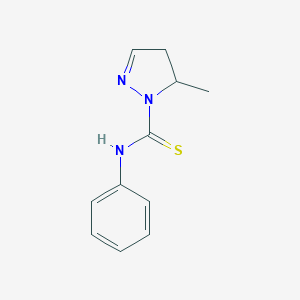
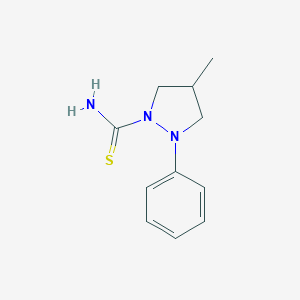
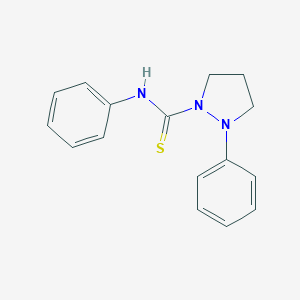
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
